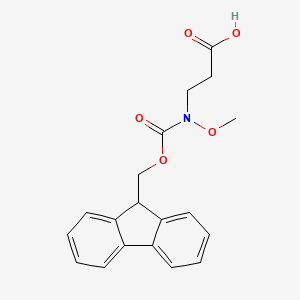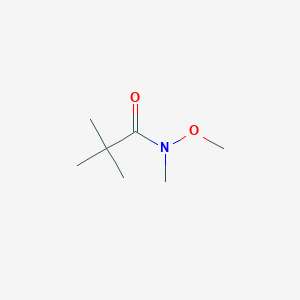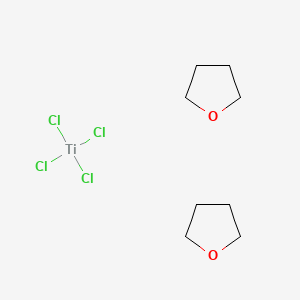
Reactivo de Weinreb
Descripción general
Descripción
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de 3,4-Diaril-3-Pirrolin-2-onas
El Reactivo de Weinreb se ha utilizado en la preparación de 3,4-diaril-3-pirrolin-2-onas, que son importantes debido a su similitud estructural con la parte de lactama N-H de rofecoxib, un fármaco antiinflamatorio no esteroideo. Esta aplicación muestra la utilidad del reactivo en la síntesis de compuestos orgánicos complejos con posible relevancia farmacéutica .
Funcionalización C-H Catalizada por Metales de Transición
Las amidas de Weinreb sirven como grupos directores para las reacciones de funcionalización C-H catalizadas por metales de transición. Esta aplicación es significativa en química orgánica, ya que permite la modificación selectiva de hidrocarburos, un paso fundamental en la síntesis de diversas moléculas orgánicas .
Síntesis de Tetrahidroisoquinolinas
El this compound se ha utilizado para sintetizar 4-aril-1,2,3,4-tetrahidroisoquinolinas con altos rendimientos. Estos compuestos son intermedios valiosos en la síntesis de alcaloides y fármacos .
Síntesis de Péptidos en Fase Sólida (SPPS)
En el diseño de inhibidores de proteasas basados en péptidos, las amidas de Weinreb se han empleado como un reactivo para anclar el primer aminoácido al soporte sólido durante la SPPS. Esta aplicación es crucial en el campo de la proteómica y el desarrollo de fármacos .
Estos son solo algunos ejemplos de las diversas aplicaciones del this compound en la investigación científica. Cada aplicación demuestra la versatilidad e importancia del compuesto en el avance de varios campos dentro de la química y la farmacéutica.
Por favor, hágame saber si necesita más detalles o aplicaciones adicionales.
Desarrollos Recientes en la Síntesis de Weinreb y Sus Aplicaciones Amidas de Weinreb como Grupos Directores para la Funcionalización C-H Catalizada por Metales de Transición Inhibidores de proteasas basados en péptidos covalentemente reversibles
Análisis Bioquímico
Biochemical Properties
The Weinreb Linker plays a significant role in biochemical reactions, particularly in the synthesis of amides and ketones. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates that prevent over-addition of reagents. For instance, the compound interacts with organolithium and organomagnesium reagents to form stable chelates, which are crucial in the selective formation of ketones . This interaction is stabilized by the methoxy group, which prevents further reactions and ensures the desired product is obtained .
Cellular Effects
The effects of the Weinreb Linker on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the stability and activity of certain proteins, thereby altering cellular responses. For example, its interaction with specific enzymes can lead to changes in metabolic pathways, impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, the Weinreb Linker exerts its effects through specific binding interactions with biomolecules. It forms stable tetrahedral intermediates with organometallic reagents, which are stabilized by chelation from the methoxy group . This stabilization prevents further addition reactions, allowing for the selective formation of ketones. Additionally, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Weinreb Linker can change over time. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to changes in its effectiveness and the outcomes of biochemical reactions. Long-term studies have shown that the Weinreb Linker can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of the Weinreb Linker vary with different dosages in animal models. At low doses, the compound can facilitate the formation of desired products without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity or metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective and safe .
Metabolic Pathways
The Weinreb Linker is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the synthesis of ketones and amides, interacting with organometallic reagents to form stable intermediates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, the Weinreb Linker is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s localization and accumulation, influencing its activity and function .
Subcellular Localization
The subcellular localization of the Weinreb Linker is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall effectiveness in biochemical reactions .
Propiedades
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methoxy)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-20(11-10-18(21)22)19(23)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUNCJXPHYHPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444185 | |
| Record name | Weinreb Linker | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247021-90-5 | |
| Record name | Weinreb Linker | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)

